3-methoxy-4-(2-phenylethoxy)benzamide
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Overview
Description
This compound is particularly noted for its role in the development of sigma-1 receptor ligands, which are chaperone proteins found primarily in the endoplasmic reticulum of cells. Sigma-1 receptors play crucial roles in various cellular processes, including modulation of ion channels, calcium signaling, and cell survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(2-phenylethoxy)benzamide typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-phenylethanol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then subjected to amidation using an appropriate amine source to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-phenylethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and phenylethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Methoxy-4-(2-phenylethoxy)benzamide has several scientific research applications, including:
Chemistry: Used as a structural template for developing novel sigma-1 receptor ligands.
Biology: Investigated for its role in modulating cellular processes such as ion channel regulation and calcium signaling.
Medicine: Potential therapeutic benefits in treating central nervous system disorders due to its interaction with sigma-1 receptors.
Industry: Utilized in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-methoxy-4-(2-phenylethoxy)benzamide involves its interaction with sigma-1 receptors. These receptors act as chaperone proteins that modulate various cellular processes. By binding to sigma-1 receptors, the compound can influence ion channel activity, calcium signaling, and cell survival pathways. This interaction is crucial for its potential therapeutic effects in treating central nervous system disorders.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzamide: Shares the methoxybenzamide core but lacks the phenylethoxy group.
4-Methoxybenzamide: Similar structure but with the methoxy group at a different position.
2-Phenylethoxybenzamide: Contains the phenylethoxy group but may have different substituents on the benzamide core.
Uniqueness
3-Methoxy-4-(2-phenylethoxy)benzamide is unique due to its specific combination of methoxy and phenylethoxy groups, which contribute to its distinct interaction with sigma-1 receptors. This structural uniqueness makes it a valuable compound for developing targeted therapies and studying sigma-1 receptor functions.
Properties
IUPAC Name |
3-methoxy-4-(2-phenylethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-15-11-13(16(17)18)7-8-14(15)20-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFXVGHKKQZQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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